molecular formula C19H23N5O B12908728 N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine CAS No. 651733-94-7

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine

Cat. No.: B12908728
CAS No.: 651733-94-7
M. Wt: 337.4 g/mol
InChI Key: SYWJORLYOOAWGK-UHFFFAOYSA-N
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Description

N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexylmethoxy group, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE typically involves multiple steps, starting with the preparation of the purine base, followed by the introduction of the benzyl and cyclohexylmethoxy groups. Common reagents used in these reactions include benzyl chloride, cyclohexylmethanol, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-6-(2-cyclohexyl ethoxy) hexan-1-amine
  • N-Benzyl-6-bromopyridin-2-amine
  • Pyrimido[1,2-a]benzimidazoles

Comparison: Compared to these similar compounds, N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

651733-94-7

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine

InChI

InChI=1S/C19H23N5O/c1-3-7-14(8-4-1)11-20-19-23-17-16(21-13-22-17)18(24-19)25-12-15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H2,20,21,22,23,24)

InChI Key

SYWJORLYOOAWGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4

Origin of Product

United States

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